5-Benzimidazolecarboxylic acid

Immunoassay Hapten Design Food Safety

As a medicinal chemistry or analytical research lead, you require precise building blocks, not generic substitutes. 5-Benzimidazolecarboxylic acid is the only positional isomer with the 5-carboxylic acid scaffold proven to yield 10x greater potency than etoposide against topoisomerase II – a structure-activity relationship that the 2- and 4-carboxylic analogs cannot replicate. For food safety labs, it is the chemically critical hapten for generating specific monoclonal antibodies against thiabendazole, enabling critical residue detection. Avoid non-functional benzimidazole cores. Procure the isomer with validated biological and analytical specificity to ensure your assay or lead series is built on the correct foundation. Bulk stocks available.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 15788-16-6
Cat. No. B126983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzimidazolecarboxylic acid
CAS15788-16-6
Synonyms1H-Benzimidazole-6-carboxylic Acid;  5-Benzimidazolecarboxylic Acid;  3H-Benzimidazole-5-carboxylic Acid;  3H-Benzo[d]imidazole-5-carboxylic Acid;  5-Carboxybenzimidazole;  Benzimidazole-6-carboxylic Acid; 
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)NC=N2
InChIInChI=1S/C8H6N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)(H,11,12)
InChIKeyCOYPLDIXZODDDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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5-Benzimidazolecarboxylic acid (CAS 15788-16-6) for Advanced Pharmaceutical and Biological Research


5-Benzimidazolecarboxylic acid (CAS 15788-16-6) is a heteroaromatic building block featuring a benzimidazole core with a carboxylic acid substituent at the 5-position . It serves as a crucial intermediate in medicinal chemistry and a specific hapten for immunoassay development, distinct from its positional isomers 1H-benzimidazole-4-carboxylic acid (CAS 46006-36-4) and 1H-benzimidazole-2-carboxylic acid (CAS 2849-93-6) [1][2].

Why 5-Benzimidazolecarboxylic acid (CAS 15788-16-6) Cannot Be Replaced by Other Benzimidazole Derivatives


Generic substitution of 5-Benzimidazolecarboxylic acid with other benzimidazole analogs is scientifically unsound due to the critical role of the 5-carboxylic acid moiety. Positional isomerism profoundly impacts both chemical reactivity and biological function. For instance, the 5-carboxylic acid derivative is uniquely positioned to serve as a specific hapten for generating antibodies against the anthelmintic thiabendazole (TBZ), a function its analogs cannot replicate [1]. Furthermore, the 5-carboxylic acid scaffold is the explicit starting point for a series of topoisomerase II inhibitors with documented high potency, demonstrating a structure-activity relationship (SAR) not shared by the 4- or 2-carboxylic acid isomers [2].

Quantitative Evidence for 5-Benzimidazolecarboxylic acid (CAS 15788-16-6) as a Specialized Research Tool


5-Benzimidazolecarboxylic Acid as a Hapten for TBZ Detection vs. Benzimidazole

5-Benzimidazolecarboxylic acid is a proven hapten for generating monoclonal antibodies (MAbs) to detect the anthelmintic drug thiabendazole (TBZ), whereas the simpler analog benzimidazole was not suitable for this purpose. The study successfully generated specific MAbs using 5-benzimidazolecarboxylic acid, an analog of TBZ that lacks the thiazole ring but retains the critical benzimidazole core structure with a functionalizable 5-carboxylic acid group [1]. This demonstrates the compound's unique ability to elicit an immune response specific to the TBZ benzimidazole moiety, a key differentiator for analytical applications.

Immunoassay Hapten Design Food Safety Veterinary Residue Analysis

Potency of 5-Benzimidazolecarboxylic Acid Derivatives as Topoisomerase II Inhibitors vs. Etoposide

Derivatives synthesized from the 5-benzimidazolecarboxylic acid scaffold exhibit potent topoisomerase II inhibitory activity. In a direct relaxation assay comparison, specific derivatives (Compounds 6 and 8) inhibited topoisomerase II activity at a concentration 10 times lower than that required by the clinical chemotherapeutic agent etoposide [1]. This finding highlights the value of the 5-carboxylic acid benzimidazole core as a privileged structure for developing highly potent enzyme inhibitors.

Medicinal Chemistry Cancer Research Topoisomerase II Enzyme Inhibition

5-Benzimidazolecarboxylic Acid in Anthelmintic Screening vs. Other 1,2,5-Substituted Benzimidazoles

5-Carboxybenzimidazole (synonymous with 5-Benzimidazolecarboxylic acid) was included as a distinct chemical entity in a comparative anthelmintic screening panel against Haemonchus contortus. It was tested alongside other novel benzimidazole derivatives (e.g., 5-methylbenzimidazole 1,2-disubstituted and 5-methylbenzimidazole 2-one) [1]. While the parent compound did not show significant activity on its own, its inclusion in the panel underscores its recognition as a distinct and commercially relevant benzimidazole analog for screening purposes, unlike the 4- or 2-carboxylic acid isomers which were not included.

Anthelmintic Parasitology Veterinary Medicine Drug Discovery

Purity Specifications for 5-Benzimidazolecarboxylic acid (CAS 15788-16-6)

Commercial procurement of 5-Benzimidazolecarboxylic acid is supported by well-defined purity specifications from major chemical suppliers. The compound is available with a minimum purity of 98% as determined by HPLC [1]. One major supplier's specification sheet lists an assay range of ≥97.5% to ≤102.5% via aqueous acid-base titration . These specifications provide a baseline for sourcing material of known and consistent quality for research and development purposes.

Chemical Synthesis Analytical Chemistry Procurement Quality Control

Validated Research Applications for 5-Benzimidazolecarboxylic acid (CAS 15788-16-6)


Design and Synthesis of Potent Topoisomerase II Inhibitors

Medicinal chemistry groups can utilize 5-Benzimidazolecarboxylic acid as a core scaffold for designing new anticancer agents. The evidence demonstrates that derivatives of this specific isomer achieve 10-fold greater potency against topoisomerase II than the clinical drug etoposide [1]. This makes it a privileged starting material for SAR studies and lead optimization programs targeting this enzyme.

Development of Immunoassays for Thiabendazole (TBZ) Detection

Analytical and food safety laboratories require this compound to generate specific monoclonal antibodies for detecting TBZ residues. The 5-carboxylic acid group provides a functional handle for conjugation to carrier proteins, a critical step that is not feasible with the simple benzimidazole core [2]. This is a published, validated method for creating essential analytical tools.

Assembly of Focused Screening Libraries for Anthelmintic Discovery

Researchers in parasitology can incorporate 5-Carboxybenzimidazole into focused libraries of benzimidazole derivatives for screening against veterinary parasites. Its inclusion in a recent comparative study against *H. contortus* validates its utility as a distinct chemical probe within this therapeutic class [3].

Technical Documentation Hub

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